N6-Benzoyl-5'-O-DMT-2'-O-methyladenosine is a modified nucleoside that plays a significant role in biochemical research and synthetic biology. This compound features several protective groups, which enhance its stability and usability in various applications, particularly in the synthesis of oligonucleotides. The benzoyl group at the N6 position and the 5'-O-dimethoxytrityl (DMT) group are crucial for protecting the nucleoside during chemical reactions, while the 2'-O-methyl modification contributes to its biological activity.
N6-Benzoyl-5'-O-DMT-2'-O-methyladenosine belongs to the class of modified nucleosides, specifically designed for use in DNA and RNA synthesis. It is categorized under phosphoramidites, which are essential building blocks in oligonucleotide synthesis due to their ability to form phosphodiester bonds.
The synthesis of N6-Benzoyl-5'-O-DMT-2'-O-methyladenosine typically involves several key steps:
The reactions typically require anhydrous conditions and may involve solvents such as dimethylformamide (DMF) or pyridine. The purification of intermediates and final products often employs techniques like column chromatography or high-performance liquid chromatography (HPLC) to ensure high purity levels.
The molecular formula for N6-Benzoyl-5'-O-DMT-2'-O-methyladenosine is , with a molecular weight of approximately 487.49 g/mol. The structure comprises:
The compound's three-dimensional conformation plays a critical role in its interaction with enzymes and other biomolecules.
N6-Benzoyl-5'-O-DMT-2'-O-methyladenosine participates in several key reactions relevant to nucleic acid chemistry:
The removal of protective groups often requires specific reagents, such as acid solutions for DMT deprotection (e.g., trichloroacetic acid), while benzoyl groups can be removed using alkaline hydrolysis or catalytic hydrogenation.
The mechanism of action for N6-Benzoyl-5'-O-DMT-2'-O-methyladenosine primarily involves its role as a substrate in enzymatic reactions within nucleic acid synthesis. The presence of protective groups allows for selective reactions at specific sites, minimizing side reactions that could lead to undesired products.
Studies indicate that modified nucleotides like N6-Benzoyl-5'-O-DMT-2'-O-methyladenosine exhibit enhanced stability and resistance to enzymatic degradation compared to unmodified counterparts, making them valuable in therapeutic applications .
Relevant analyses such as HPLC and nuclear magnetic resonance (NMR) spectroscopy confirm the structural integrity and purity of synthesized compounds.
N6-Benzoyl-5'-O-DMT-2'-O-methyladenosine finds extensive use in various scientific fields:
The compound functions as a monomeric precursor in phosphoramidite-based oligonucleotide synthesis, where its chemical architecture addresses three fundamental challenges: protection, stability, and hybridization. The 5'-O-DMT group serves as a temporary protecting group that can be selectively removed under mild acidic conditions (dichloroacetic acid in dichloromethane) during synthesis cycles, while simultaneously providing a chromophore for real-time monitoring of coupling efficiency via trityl assays [3] [5]. The N6-benzoyl protection prevents unwanted side reactions during nucleoside coupling by blocking the adenine ring at the most nucleophilic position, and is subsequently removed during the final ammonia deprotection step at elevated temperatures (55-60°C) [3].
The 2'-O-methyl modification induces a conformational shift toward the C3'-endo sugar pucker, mimicking the natural ribose conformation in A-form RNA duplexes. This modification significantly enhances oligonucleotide stability against enzymatic degradation compared to unmodified RNA, with 2'-O-methyl-modified oligonucleotides exhibiting up to 30-fold greater resistance to endonucleases in serum-containing media [5]. Additionally, the 2'-O-methyl group reduces the electrostatic repulsion between the oligonucleotide and its complementary strand, improving binding affinity (ΔTₘ +0.5-2.0°C per modification) without compromising sequence specificity [3]. These properties make this building block particularly valuable for synthesizing nuclease-resistant antisense oligonucleotides and stable siRNA analogs.
Table 1: Functional Roles of Protective Groups in N6-Benzoyl-5'-O-DMT-2'-O-methyladenosine
| Protective Group | Position | Function | Removal Conditions | Impact on Oligonucleotide Properties |
|---|---|---|---|---|
| 5'-O-Dimethoxytrityl (DMT) | 5'-hydroxyl | Temporary protection during chain elongation | Mild acid (3% dichloroacetic acid in DCM) | Enables real-time synthesis monitoring via trityl assays |
| N6-Benzoyl | Adenine exocyclic amine | Prevents side reactions during coupling | Concentrated NH₄OH at 55-60°C | Maintains base pairing fidelity during synthesis |
| 2'-O-Methyl | 2'-hydroxyl | Permanent sugar modification | Not removed (incorporated into final oligonucleotide) | Enhances nuclease resistance and binding affinity |
The development of 2'-O-methylribonucleoside phosphoramidites represents a pivotal advancement in oligonucleotide synthetic chemistry, enabling the routine production of nuclease-resistant RNA analogs. Early oligonucleotide synthesis (1960s-1970s) relied exclusively on natural nucleosides that produced oligonucleotides highly susceptible to degradation by ubiquitous nucleases. The discovery that 2'-O-methyl modifications could confer enzymatic stability without compromising hybridization emerged from studies of naturally occurring modified nucleotides in tRNA [3]. Initial synthetic routes to 2'-O-methylnucleosides faced challenges in achieving regioselective methylation and orthogonal protection schemes compatible with phosphoramidite chemistry.
The breakthrough came with the development of orthogonally protected phosphoramidites in the mid-1980s, as exemplified by the patent US5525719A, which detailed efficient synthetic routes to N-protected-2'-O-methylribonucleosides and their phosphoramidite derivatives [3]. This patent established standardized protocols for introducing the 2'-O-methyl group at the nucleoside level prior to phosphitylation, using methyl iodide and silver oxide in anhydrous DMF—a method that achieved >95% regioselectivity for the 2'-position over the 3'-position. The synthesis of N6-Benzoyl-5'-O-DMT-2'-O-methyladenosine represented a significant milestone within this framework, as adenine required specific N6 protection due to its differential reactivity compared to pyrimidine nucleosides [3] [5].
Modern synthetic protocols (Basic Protocol 1) involve phosphitylation of 5'-O-DMT-2'-O-methyladenosine using N,N-diisopropylammonium tetrazolide as an activator and N,N-diisopropyl-O-cyanoethyl phosphoramidite as the phosphitylating agent, conducted under strictly anhydrous conditions in acetonitrile [5]. The resulting phosphoramidite (typically obtained in 85-92% yield after silica gel purification) exhibits sufficient stability for commercial distribution and automated synthesis applications. The historical evolution of these building blocks is marked by continuous refinement in protection strategies and activation chemistries, enabling the synthesis of increasingly complex therapeutic oligonucleotides containing diverse 2'-modified nucleotides.
Table 2: Historical Development of 2'-O-Methylribonucleoside Phosphoramidites
| Time Period | Key Development | Impact on Oligonucleotide Synthesis |
|---|---|---|
| Pre-1980s | Identification of naturally occurring 2'-O-methylnucleosides | Recognized biological stability of 2'-modified nucleotides |
| Mid-1980s | US5525719A patent for N-protected-2'-O-methylribonucleoside synthesis | Established standardized protection schemes for all four nucleobases |
| Late 1980s | Commercial availability of N6-Benzoyl-5'-O-DMT-2'-O-methyladenosine | Enabled routine synthesis of adenine-containing 2'-O-methyl oligonucleotides |
| 1990s-Present | Optimization of phosphoramidite activation (e.g., tetrazole derivatives) | Improved coupling efficiency (>99% per step) for long oligonucleotides |
N6-Benzoyl-5'-O-DMT-2'-O-methyladenosine has become indispensable for synthesizing therapeutic oligonucleotides with enhanced pharmacological properties. Its primary significance lies in the production of 2'-O-methyl-modified antisense oligonucleotides that modulate gene expression through various mechanisms, including RNase H-mediated cleavage of complementary mRNA, steric blockade of splice sites, and miRNA sequestration [2] [5]. The 2'-O-methyl modification significantly enhances the metabolic stability of these oligonucleotides, with studies demonstrating that fully modified 2'-O-methyl oligonucleotides exhibit plasma half-lives exceeding 24 hours in vivo—compared to approximately 15 minutes for unmodified phosphodiester oligos [5].
A particularly impactful application emerges in exon-skipping therapies for Duchenne Muscular Dystrophy (DMD), where oligonucleotides containing 2'-O-methyladenosine residues induce selective exclusion of mutation-containing exons from the dystrophin mRNA transcript. The 2'-O-methyl modification enhances cellular uptake of these oligonucleotides compared to morpholino counterparts while maintaining excellent splice-modulating activity [5]. Recent advancements have demonstrated that 2'-O-methyl-modified oligonucleotides serve as effective delivery enhancers for uncharged phosphorodiamidate morpholino oligomers (PMOs). The amphipathic trans-acting poly-2′-O-methyluridylic thiophosphate triester RNA element (2′-OMeUtaPS), synthesized using similar 2'-O-methyl building blocks, facilitates efficient PMO delivery to muscle cells via macropinocytosis, restoring functional dystrophin production in mdx mouse models without cytotoxicity [5].
The compound's chemical versatility extends to siRNA and aptamer applications, where 2'-O-methyl modifications strategically placed in the guide strand or binding domains reduce immunostimulation while maintaining potent RNAi activity or target affinity. The ongoing evolution of nucleic acid therapeutics continues to leverage the unique properties of 2'-O-methyladenosine derivatives, positioning N6-Benzoyl-5'-O-DMT-2'-O-methyladenosine as a cornerstone building block in both research and industrial-scale synthesis of therapeutic oligonucleotides.
Table 3: Therapeutic Applications Enabled by 2'-O-Methyladenosine-Modified Oligonucleotides
| Therapeutic Application | Mechanism of Action | Role of 2'-O-Methyladenosine | Clinical/Research Status |
|---|---|---|---|
| Exon-skipping for DMD | Modulation of pre-mRNA splicing | Enhances nuclease resistance and cellular uptake of antisense oligonucleotides | Clinical trials (e.g., drisapersen) |
| siRNA Therapeutics | RNA interference-mediated gene silencing | Incorporated at specific positions to reduce off-target effects and immunogenicity | FDA-approved (e.g., givosiran) |
| PMO Delivery Systems | Facilitation of cellular uptake | Structural component of amphipathic delivery enhancers (e.g., 2′-OMeUtaPS) | Preclinical development |
| Antiviral Aptamers | Neutralization of viral particles | Improves binding affinity and serum stability | Research phase (e.g., anti-influenza aptamers) |
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: 2058075-35-5
CAS No.: